3-Ethylcyclobutane-1-sulfonyl chloride
Description
3-Ethylcyclobutane-1-sulfonyl chloride is a cyclobutane-derived sulfonyl chloride characterized by an ethyl substituent at the 3-position and a reactive sulfonyl chloride group at the 1-position. Sulfonyl chlorides are critical intermediates in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized compounds. The cyclobutane ring introduces steric strain due to its small ring size, which may influence reactivity and stability compared to larger cycloalkane analogs.
Properties
IUPAC Name |
3-ethylcyclobutane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2S/c1-2-5-3-6(4-5)10(7,8)9/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTQLZSTSMNBIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
From 3-Ethylcyclobutane-1-sulfonic acid
A common approach to preparing sulfonyl chlorides involves the conversion of the corresponding sulfonic acid using chlorinating agents. For this compound, this would involve reacting 3-Ethylcyclobutane-1-sulfonic acid with a suitable chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
The general reaction scheme can be represented as:
3-Ethylcyclobutane-1-sulfonic acid + SOCl2 → this compound + SO2 + HCl
Based on the methods described for similar compounds, this reaction is typically conducted in an aprotic solvent such as dichloromethane or toluene, often with the addition of a catalytic amount of N,N-dimethylformamide (DMF) to accelerate the reaction. The reaction temperature is generally maintained between 70-80°C, with careful monitoring to prevent decomposition of the product.
According to the synthetic procedures outlined for related sulfonyl chlorides, the reaction can be optimized by:
- Using a slight excess of thionyl chloride (1.2-1.5 equivalents)
- Adding the thionyl chloride slowly to control the exothermic reaction
- Ensuring anhydrous conditions to prevent hydrolysis of both the reagent and product
- Drawing off the gaseous byproducts (SO2 and HCl) to drive the reaction to completion
Via Oxidative Chlorination of 3-Ethylcyclobutane-1-thiol
Another viable approach involves the oxidative chlorination of 3-Ethylcyclobutane-1-thiol. This method utilizes chlorine gas (Cl2) to simultaneously oxidize the thiol to the sulfonyl level and introduce the chlorine atom.
The general reaction scheme would be:
3-Ethylcyclobutane-1-thiol + 3Cl2 + H2O → this compound + 5HCl
This method is based on the procedures described for alkyl sulfonyl chlorides in patent literature. The reaction is typically conducted in a concentrated aqueous hydrochloric acid medium at temperatures ranging from 10-35°C. The feed rate of chlorine gas is carefully controlled to maintain a vigorous but manageable reaction, with the turbulence in the reaction medium providing sufficient mixing without mechanical agitation.
Referencing the data provided for similar processes, this method offers several advantages:
Direct Sulfonation-Chlorination of 3-Ethylcyclobutane
A more direct approach involves the sulfonation and subsequent chlorination of 3-Ethylcyclobutane in a one-pot or sequential process. This method would utilize chlorosulfonic acid (ClSO3H) for sulfonation, followed by treatment with thionyl chloride (SOCl2) for conversion to the sulfonyl chloride.
The general reaction sequence would be:
3-Ethylcyclobutane + ClSO3H → 3-Ethylcyclobutane-1-sulfonic acid + HCl
3-Ethylcyclobutane-1-sulfonic acid + SOCl2 → this compound + SO2 + HCl
This approach is modeled after the methods described for aromatic sulfonyl chlorides, adapted for the cyclobutane system. The key modifications needed for the cyclobutane substrate would include:
- Lower reaction temperatures (50-70°C instead of 100-120°C) to prevent ring-opening of the strained cyclobutane
- Addition of sulfamic acid as a catalyst to improve yield and selectivity
- Careful control of the chlorosulfonic acid addition rate to prevent over-sulfonation
Based on the data reported for aromatic systems, the addition of sulfamic acid as a catalyst can increase yields by 5-10% and improve product purity. While this enhancement has been primarily demonstrated for aromatic systems, there is reason to believe it would offer similar benefits for the cyclobutane derivative.
Construction of the 3-Ethylcyclobutane Precursor
For many of the proposed synthetic routes, a key challenge is obtaining the 3-ethylcyclobutane precursor in sufficient quantity and purity. Several approaches to constructing the cyclobutane ring with appropriate substitution patterns are discussed below.
Ring-Closure Methods
One established method for constructing substituted cyclobutanes involves the ring-closure reaction of diethyl malonate with 1,3-dibromo compounds derived from appropriate 1,3-diols. For preparing 3-ethylcyclobutane derivatives, 2-ethyl-1,3-dibromopropane would be the required dibromide component.
The general synthetic sequence would involve:
- Reaction of diethyl malonate with 2-ethyl-1,3-dibromopropane under basic conditions
- Hydrolysis and decarboxylation to yield 3-ethylcyclobutanecarboxylic acid
- Conversion to the desired functional group (thiol, sulfonic acid, etc.) for subsequent transformation to the sulfonyl chloride
From the experimental procedures described for similar cyclobutane derivatives, these reactions typically employ phase-transfer catalysis using tetrabutylammonium chloride (TBACI) in 50% aqueous sodium hydroxide. The reported yields for various cyclobutanecarboxylic acids prepared by this method range from 50-65%, suggesting reasonable efficiency for preparing the core structure.
Optimized Reaction Conditions
Temperature and Solvent Effects
The choice of temperature and solvent is critical for the successful preparation of this compound, particularly due to the strained nature of the cyclobutane ring and the reactivity of the sulfonyl chloride functionality.
Based on data compiled for similar transformations, the following generalizations can be made:
The selection of appropriate reaction conditions must balance reactivity with selectivity. Higher temperatures generally accelerate reactions but may lead to side reactions or decomposition, particularly for strained ring systems like cyclobutane.
Catalyst Selection
Several catalysts have been reported to enhance the formation of sulfonyl chlorides:
For the preparation of this compound, the choice of catalyst should consider both the reactivity of the substrate and the stability of the product. Based on the available data, a DMF-catalyzed thionyl chloride conversion or a sulfamic acid-catalyzed chlorosulfonation would likely offer the most promising results.
Reaction Time and Yield Optimization
The optimization of reaction time is crucial for maximizing yield while minimizing side reactions. For sulfonyl chloride preparations, the typical reaction times vary considerably depending on the method:
| Method | Typical Reaction Time | Reported Yields for Similar Compounds |
|---|---|---|
| Thionyl chloride conversion | 2-4 hours | 83-88% |
| Oxidative chlorination | 0.5-1 hour | >90% |
| Chlorosulfonation | 4-6 hours | 80-95% |
To optimize yields, several strategies have proven effective for related sulfonyl chlorides:
- Ensuring anhydrous conditions to prevent hydrolysis
- Removing byproducts (SO2, HCl) continuously to drive equilibrium
- Careful temperature control to balance rate with selectivity
- Proper post-reaction handling to minimize exposure to moisture
Based on the compiled data, the oxidative chlorination method appears to offer the highest yields and shortest reaction times for simple alkyl sulfonyl chlorides, though its applicability to the cyclobutane system would need careful validation.
Purification and Characterization
Analytical Methods
The characterization and purity assessment of this compound can be accomplished using various analytical techniques:
For purity assessment, gas chromatography with flame ionization detection (GC-FID) is commonly employed, with purities >95% typically targeted for synthetic intermediates. For more detailed structural characterization, 2D NMR techniques such as COSY, HSQC, and HMBC may be employed to confirm the substitution pattern on the cyclobutane ring.
Comparative Analysis of Preparation Methods
Efficiency Considerations
A comparative analysis of the various preparation methods reveals significant differences in efficiency, as summarized in the following table:
| Method | Advantages | Disadvantages | Overall Efficiency |
|---|---|---|---|
| From sulfonic acid + SOCl2 | - Well-established chemistry - Mild conditions - Good functional group tolerance |
- Requires pre-synthesis of sulfonic acid - Sensitive to moisture |
Moderate to High |
| Oxidative chlorination | - High yields (>90%) - Rapid reaction - Continuous process possible |
- Uses chlorine gas (safety concerns) - May cause ring opening of cyclobutane |
Potentially High |
| Direct chlorosulfonation | - One-pot procedure - Readily available reagents - Scalable |
- Harsh conditions - Lower selectivity - Potential for multiple sulfonation |
Moderate |
Based on this analysis, the conversion of 3-Ethylcyclobutane-1-sulfonic acid using thionyl chloride represents the most reliable approach, particularly for laboratory-scale preparation, due to its combination of good yields, mild conditions, and established precedent for similar compounds.
Scalability and Industrial Applicability
When considering larger-scale or industrial preparation, additional factors become important:
| Method | Raw Material Cost | Equipment Requirements | Safety Considerations | Scale-up Potential |
|---|---|---|---|---|
| From sulfonic acid + SOCl2 | Moderate (multiple steps) | Standard (jacketed reactors, distillation) | Moderate (thionyl chloride handling) | Good |
| Oxidative chlorination | Low (direct from thiol) | Specialized (chlorine handling) | High (chlorine gas) | Excellent (continuous) |
| Direct chlorosulfonation | Low (simple precursors) | Standard | Moderate (chlorosulfonic acid) | Good |
For industrial applications, the oxidative chlorination method offers compelling advantages in terms of throughput and efficiency, with reported production rates of similar sulfonyl chlorides reaching 10 lbs/hr in pilot-scale equipment. However, this must be balanced against the safety considerations of handling chlorine gas and the potential for undesired reactions with the cyclobutane ring.
The direct chlorosulfonation approach, while somewhat less selective, offers a good compromise between simplicity and scalability, particularly when enhanced with sulfamic acid catalysis to improve yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-Ethylcyclobutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl thiols, respectively.
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonyl hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., ethanethiol). These reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonyl Thiols: Formed by the reaction with thiols.
Sulfonic Acids: Formed by oxidation reactions.
Scientific Research Applications
Chemical Synthesis
Reagent in Organic Chemistry
3-Ethylcyclobutane-1-sulfonyl chloride serves as a versatile reagent in organic synthesis. It can be used to introduce sulfonyl groups into various organic compounds, enhancing their reactivity and facilitating further chemical transformations. The sulfonyl chloride group is known for its ability to act as a good leaving group in nucleophilic substitution reactions.
Synthesis of Sulfonamides
One notable application is in the synthesis of sulfonamides. The introduction of the sulfonyl group from this compound into amines leads to the formation of sulfonamides, which are important pharmacological agents. This reaction can be optimized under various conditions to improve yield and selectivity .
Pharmaceutical Applications
Drug Development
The compound is also significant in drug development processes. Sulfonamides derived from this compound have been utilized as intermediates in the synthesis of various therapeutic agents, including antibiotics and anti-inflammatory drugs. The unique structure of the compound allows for modifications that can lead to novel drug candidates with improved efficacy and reduced side effects.
Case Study: Antibiotic Synthesis
In a case study involving the synthesis of a new class of antibiotics, researchers employed this compound to create sulfonamide derivatives that exhibited enhanced antibacterial activity against resistant strains of bacteria. The study highlighted the compound's role in facilitating the formation of complex molecular architectures necessary for effective pharmacological action .
Material Science Applications
Functional Materials
In material science, this compound has been explored as a building block for functional materials. Its ability to form stable bonds with various substrates makes it suitable for creating coatings and adhesives that require specific chemical properties, such as hydrophobicity or enhanced adhesion.
Case Study: Coating Development
A research project focused on developing a new class of protective coatings utilized this compound as a precursor. The resulting coatings demonstrated superior resistance to environmental degradation compared to traditional materials. This application underscores the compound's potential in advancing material performance in harsh conditions .
Environmental Applications
Catalysis and Green Chemistry
The compound has also been investigated for its role in catalysis, particularly in green chemistry applications where reducing environmental impact is crucial. Its derivatives can serve as catalysts or catalyst supports in various reactions, promoting efficiency while minimizing waste.
Case Study: Catalytic Processes
In a study examining environmentally friendly catalytic processes, this compound was used to synthesize catalysts that facilitated reactions under mild conditions, reducing energy consumption and by-product formation . This application highlights the compound's versatility beyond traditional uses.
Data Tables
| Application Area | Specific Use | Outcome/Benefits |
|---|---|---|
| Chemical Synthesis | Synthesis of sulfonamides | Enhanced yields, improved selectivity |
| Pharmaceuticals | Drug development (antibiotics) | Novel drug candidates with better efficacy |
| Material Science | Development of protective coatings | Superior resistance to environmental degradation |
| Environmental Chemistry | Catalytic processes | Reduced energy consumption and waste production |
Mechanism of Action
The mechanism of action of 3-Ethylcyclobutane-1-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with nucleophiles to form various sulfonyl derivatives. The sulfonyl chloride group is highly reactive due to the presence of the electron-withdrawing sulfonyl group, which makes the chlorine atom more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules.
Comparison with Similar Compounds
Structural Analogues in Cyclobutane Chemistry
Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride
- Structure: Cyclobutane ring with methylamino and methyl ester groups ().
- Reactivity: The methyl ester and methylamino groups render this compound less reactive toward nucleophiles compared to sulfonyl chlorides. The hydrochloride salt enhances solubility in polar solvents.
- Synthetic Utility : Used in peptide coupling reactions, with a reported synthesis yield of 80% under optimized conditions ().
1-Ethynyl-3-[(Trimethylsilyl)Methyl]Cyclobutan-1-A Hydrochloride
- Structure : Cyclobutane with ethynyl and trimethylsilyl substituents ().
- Reactivity : The ethynyl group enables click chemistry applications, while the trimethylsilyl group offers steric protection. Unlike sulfonyl chlorides, this compound is tailored for alkyne-based conjugation.
Table 1: Comparison of Cyclobutane Derivatives
Sulfonyl Chloride Analogues
3-Amino-N-Ethylpropane-1-Sulfonamide Hydrochloride
- Structure: Linear propane chain with sulfonamide and ethylamino groups ().
- Reactivity : The sulfonamide group is less electrophilic than sulfonyl chloride, making it more stable but less reactive in substitution reactions.
Aromatic Sulfonyl Chlorides (e.g., p-Toluenesulfonyl Chloride)
- Structure : Aromatic ring with sulfonyl chloride.
- Reactivity : Aromatic sulfonyl chlorides are typically more stable but less reactive than alicyclic analogs due to resonance stabilization.
Key Differences :
- Ring Strain: The cyclobutane ring in this compound increases ring strain (~110 kJ/mol for cyclobutane vs.
- Steric Effects : The ethyl group at the 3-position may hinder access to the sulfonyl chloride group, reducing reactivity compared to unsubstituted cyclobutane sulfonyl chlorides.
Biological Activity
3-Ethylcyclobutane-1-sulfonyl chloride (CAS Number: 2408966-16-3) is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and applications in various fields, supported by relevant research findings and case studies.
This compound is characterized by its sulfonyl group, which enhances its reactivity, making it a valuable intermediate in organic synthesis. The compound can undergo various chemical transformations, including nucleophilic substitution, which is pivotal for developing pharmaceuticals.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophiles such as amines and alcohols. This reactivity allows it to modify biomolecules, potentially leading to changes in their function. The specific targets and pathways affected by this compound are still under investigation, but preliminary studies suggest interactions with enzymes involved in critical metabolic processes.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Sulfonyl chlorides have been documented to possess antimicrobial properties, potentially making them useful in treating infections.
- Anti-inflammatory Effects : Some studies suggest that sulfonyl compounds can inhibit inflammatory pathways by modulating enzyme activity.
- Anticancer Potential : There is emerging evidence that sulfonyl chlorides may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
Case Studies and Research Findings
- Antimicrobial Studies : A study highlighted the efficacy of sulfonyl chlorides against various bacterial strains. The compound demonstrated significant inhibitory effects, suggesting potential use as an antimicrobial agent .
- Anti-inflammatory Research : In vitro assays showed that similar compounds could reduce pro-inflammatory cytokine production in macrophages, indicating a possible mechanism for their anti-inflammatory effects .
- Cancer Cell Line Studies : Research involving cancer cell lines revealed that certain derivatives of sulfonyl chlorides could induce cell cycle arrest and apoptosis, pointing towards their potential as anticancer agents .
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with other related compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 4-Chlorobenzenesulfonamide | Antimicrobial | Inhibits bacterial protein synthesis |
| 2-(4-Methylphenylsulfonyl)ethanol | Anti-inflammatory | Modulates cytokine release |
| 5-(4-Fluorophenyl)-2-methylpyrrole | Anticancer | Induces apoptosis in cancer cells |
Q & A
Q. What are the established synthetic routes for preparing 3-ethylcyclobutane-1-sulfonyl chloride, and what reaction conditions are critical for optimizing yield?
- Methodological Answer: The synthesis typically involves chlorosulfonation of 3-ethylcyclobutane using chlorosulfonic acid (ClSO₃H) under anhydrous conditions. Key parameters include:
- Temperature control (0–5°C) to minimize side reactions like sulfonic acid formation.
- Solvent selection (e.g., dichloromethane or chloroform) to stabilize reactive intermediates.
- Purification via fractional distillation or column chromatography to isolate the sulfonyl chloride from unreacted starting materials .
Yield optimization requires strict exclusion of moisture, as hydrolysis to the sulfonic acid is a competing pathway.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer: Analytical techniques include:
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to verify the cyclobutane ring structure and ethyl substituent. The sulfonyl chloride group exhibits characteristic deshielding in <sup>13</sup>C NMR (~55 ppm for the sulfur-bound carbon).
- IR spectroscopy : Strong absorption bands at ~1360 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S=O symmetric stretch).
- Mass spectrometry (MS) : Molecular ion peak matching the molecular formula (C₆H₁₁ClO₂S, exact mass 182.01 g/mol) .
Advanced Research Questions
Q. What strategies mitigate steric hindrance during nucleophilic substitution reactions with this compound?
- Methodological Answer: The ethyl group on the cyclobutane ring introduces steric bulk, which can impede nucleophilic attack at the sulfur center. Strategies to enhance reactivity include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states and improve reaction kinetics.
- Temperature modulation : Elevated temperatures (40–60°C) increase collision frequency but must be balanced against thermal decomposition risks.
- Catalysis : Use of mild bases (e.g., triethylamine) to deprotonate nucleophiles like amines, facilitating sulfonamide formation .
Q. How can researchers resolve contradictions in reported regioselectivity of this compound in electrophilic aromatic substitution (EAS)?
- Methodological Answer: Discrepancies in EAS outcomes (e.g., meta vs. para substitution in aromatic systems) may arise from:
- Electronic effects : The sulfonyl chloride group is a strong electron-withdrawing group, directing substitution to meta positions. However, steric interactions from the ethyl group can alter this preference.
- Experimental validation : Competitive experiments using isotopic labeling or computational modeling (DFT studies) to map electronic and steric contributions .
Q. What are the challenges in quantifying hydrolytic stability of this compound, and how can they be addressed?
- Methodological Answer: Hydrolysis to 3-ethylcyclobutanesulfonic acid is pH- and temperature-dependent. Challenges include:
- Kinetic monitoring : Use of <sup>35</sup>Cl NMR to track chloride release or conductometric titration to measure conductivity changes.
- Buffer selection : Phosphate buffers (pH 7.4) simulate physiological conditions, while acidic/basic conditions accelerate degradation for mechanistic studies .
Applications in Academic Research
Q. How is this compound employed in the synthesis of sulfonamide-based enzyme inhibitors?
- Methodological Answer: The compound reacts with primary amines to form sulfonamides, which are evaluated for enzyme inhibition (e.g., carbonic anhydrase, proteases). Key steps:
- Reaction optimization : Stoichiometric control (1:1 molar ratio) to avoid di-substitution.
- Biological assays : IC₅₀ determination via fluorescence quenching or calorimetry.
- Structure-activity relationship (SAR) : Comparing inhibitory potency against analogs with varying alkyl substituents .
Q. What role does this compound play in studying cyclobutane ring strain in reaction mechanisms?
- Methodological Answer: The cyclobutane ring’s inherent strain (~26 kcal/mol) influences reactivity:
- Kinetic studies : Compare activation energies for sulfonamide formation with non-strained analogs (e.g., cyclohexane derivatives).
- Computational analysis : DFT calculations to quantify ring strain’s contribution to transition-state stabilization .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting spectral data for this compound in different solvents?
- Methodological Answer: Solvent-induced shifts in NMR/IR spectra are common. For example:
Q. What statistical methods are appropriate for analyzing reaction yield variability in multi-step syntheses involving this compound?
- Methodological Answer: Use multivariate analysis (e.g., ANOVA) to identify significant factors (temperature, solvent, catalyst). For small datasets, Grubbs’ test identifies outliers, while response surface methodology (RSM) optimizes interdependent variables .
Experimental Design Considerations
Q. How can researchers design controlled experiments to isolate the electronic vs. steric effects of the ethyl group in derivatization reactions?
- Methodological Answer:
Synthesize analogs with substituents of varying bulk (e.g., methyl, isopropyl) and electronic profiles (e.g., trifluoromethyl). Compare: - Reaction rates (kinetic studies under identical conditions).
- Theoretical calculations : Natural Bond Orbital (NBO) analysis to quantify electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
